1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride
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Description
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for strong hydrogen bond acceptor capabilities .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various therapeutic applications, including cancer therapy, treatment of age-related diseases, antimicrobials, and more . These applications suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the therapeutic applications of 1,2,4-oxadiazoles, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2;;/h7,9H,3-5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMVZOIEUMBIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNCCN2C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.